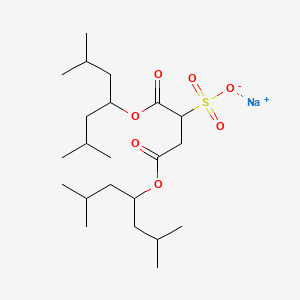
Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate is a chemical compound with the molecular formula C22H41NaO7S . It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate typically involves the reaction of 1,4-bis(1-isobutyl-3-methylbutyl) succinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphonatosuccinate salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful monitoring of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism by which Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The compound’s surfactant properties enable it to reduce surface tension, facilitating the mixing of hydrophobic and hydrophilic substances. This action is crucial in various applications, including emulsification and stabilization of mixtures .
Comparación Con Compuestos Similares
Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate: This compound has a similar structure but differs in the positioning of the methyl groups, which can affect its chemical properties and applications.
Sodium dodecyl sulfate: Another surfactant with different molecular structure and properties, commonly used in laboratory and industrial applications.
Uniqueness: Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate stands out due to its specific molecular structure, which imparts unique surfactant properties. Its ability to stabilize emulsions and interact with biological molecules makes it particularly valuable in specialized applications .
Propiedades
Número CAS |
7775-05-5 |
|---|---|
Fórmula molecular |
C22H41NaO7S |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
sodium;1,4-bis(2,6-dimethylheptan-4-yloxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.Na/c1-14(2)9-18(10-15(3)4)28-21(23)13-20(30(25,26)27)22(24)29-19(11-16(5)6)12-17(7)8;/h14-20H,9-13H2,1-8H3,(H,25,26,27);/q;+1/p-1 |
Clave InChI |
JFVJDRMZGMJXCL-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CC(CC(C)C)OC(=O)CC(C(=O)OC(CC(C)C)CC(C)C)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















